2-(6-Methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Overview
Description
Benzothiazole derivatives have been synthesized by simple condensation of benzothiazole with chloroethylacetate and further treated with hydrazine hydrate to obtain hydrazino benzothiazole . The 1H- NMR spectroscopy indicated the formation of hydrazino compounds .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves the reaction of 2-amino-6-methoxybenzothiazole with other compounds . For example, 6-methoxy-1,3-benzothiazol-2-amine (2.0 mol) in dry acetone was dissolved and Potassium carbonate (1.0 mol) was added, the reaction mixture was irradiated for 120 seconds and then ethyl chloroacetate was added .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been determined using various spectroscopic techniques such as IR, 1H- NMR spectroscopy, and mass spectroscopy .Chemical Reactions Analysis
Benzothiazole derivatives have been synthesized by simple condensation of benzothiazole with chloroethylacetate and further treated with hydrazine hydrate to obtain hydrazino benzothiazole .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives have been characterized by elemental analysis, IR, 1H- NMR spectroscopy, and mass spectroscopy .Scientific Research Applications
Antimicrobial Applications
Synthesis of Pyridine Derivatives for Antimicrobial Activity : Patel, Agravat, and Shaikh (2011) synthesized compounds related to 2-(6-Methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid, demonstrating variable antimicrobial activity against bacteria and fungi (Patel, Agravat & Shaikh, 2011).
Antibacterial and Antifungal Properties : Another study by Chavan and Pai (2007) explored similar compounds, revealing good to moderate antibacterial activity against various microorganisms (Chavan & Pai, 2007).
Use in Synthesizing Antimicrobial Nicotinic Acid Derivatives : Patel and Shaikh (2010) focused on synthesizing nicotinic acid derivatives, with some compounds showing comparable activity to standard drugs against several bacterial and fungal species (Patel & Shaikh, 2010).
Chemical Transformations and Syntheses
Transformations in Organic Synthesis : Research by Žugelj et al. (2009) demonstrated the use of related compounds in the transformation of dimethyl acetone-1,3-dicarboxylate into other useful chemical structures (Žugelj et al., 2009).
Synthesis of Pyridine Derivatives with Antimicrobial Qualities : Patel and Agravat (2009) synthesized pyridine derivatives showing significant antibacterial activity, highlighting the potential of related compounds in drug development (Patel & Agravat, 2009).
Biological Activity and Potential Therapeutic Uses
Anthelmintic Agents Synthesis : Sarkar, Dwivedi, and Chauhan (2013) synthesized derivatives showing promising anthelmintic activity, indicating the potential use of such compounds in developing new treatments for parasitic infections (Sarkar, Dwivedi & Chauhan, 2013).
Evaluation in Anticancer Research : Prabhu et al. (2015) synthesized derivatives and evaluated them for anticancer activity, particularly against cervical cancer cell lines, suggesting the potential use of these compounds in cancer therapy (Prabhu et al., 2015).
Fluorophores for Aluminum Detection : Lambert et al. (2000) studied the use of related compounds as fluorophores for selective Al3+ detection, which could be useful in the study of intracellular aluminum levels (Lambert et al., 2000).
Corrosion Inhibition
- Corrosion Inhibition for Steel : Hu et al. (2016) synthesized benzothiazole derivatives that showed effectiveness as corrosion inhibitors against steel in acidic solutions, indicating industrial applications (Hu et al., 2016).
Mechanism of Action
While the specific mechanism of action for “2-(6-Methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid” is not available, benzothiazole derivatives have been found to possess interesting biological activities like antimicrobial, antitubercular, antitumor, antimalarial, anticonvulsant, anthelmintic, analgesic, and anti-inflammatory activity .
Future Directions
properties
IUPAC Name |
2-(6-methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S2/c1-17-6-2-3-7-9(4-6)19-11(13-7)10-14-8(5-18-10)12(15)16/h2-4,8H,5H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQKCGHSTKIWFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)C3=NC(CS3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392179 | |
Record name | 2-(6-Methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00392179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
CAS RN |
3022-11-5 | |
Record name | 2-(6-Methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00392179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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